molecular formula C12H7Cl2F3N2O B1391456 3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1211176-71-4

3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1391456
CAS No.: 1211176-71-4
M. Wt: 323.09 g/mol
InChI Key: CWQXGJBKVFMXOD-UHFFFAOYSA-N
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Description

This compound features a dichlorinated aniline core linked via an ether bond to a 6-(trifluoromethyl)pyridin-2-yl group. Its molecular formula is C₁₂H₇Cl₂F₃N₂O (MW: 323.1 g/mol). The trifluoromethyl (CF₃) and chlorine substituents confer high lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

3,5-dichloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O/c13-7-4-6(18)5-8(14)11(7)20-10-3-1-2-9(19-10)12(15,16)17/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQXGJBKVFMXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=C(C=C(C=C2Cl)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the reaction of 3,5-dichloroaniline with 6-(trifluoromethyl)pyridine-2-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Notes
3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (Target) C₁₂H₇Cl₂F₃N₂O 323.1 Pyridine-2-yl, CF₃, 3,5-Cl Likely via coupling reactions
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline (CAS 1203656-90-9) C₁₄H₇ClF₅N₃O 363.7 Pyrrolo[2,3-b]pyridine, CF₃, 3,5-F, 6-Cl Purified via C18 reverse-phase chromatography
3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline (CAS 1581304-46-2) C₁₀H₆Cl₃N₃O 290.5 Pyridazine-3-yl, 6-Cl, 3,5-Cl Guided by LookChem synthetic routes
3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (CAS 920509-27-9) C₁₃H₁₂Cl₃N₃O 340.6 Pyridazine-3-yl, 5-isopropyl, 6-Cl, 3,5-Cl Commercial availability noted (BLDpharm)

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound uses a pyridine ring, whereas analogs in and employ pyrrolo-pyridine and pyridazine cores, respectively. The pyrrolo[2,3-b]pyridine in introduces a fused bicyclic system, enhancing rigidity and possibly improving metabolic stability .

Substituent Effects :

  • Trifluoromethyl (CF₃) : Present in the target and , CF₃ improves lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets .
  • Chlorine vs. Fluorine : The 3,5-dichloro substitution in the target contrasts with 3,5-difluoro in . Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase electronic effects .

Synthetic Challenges :

  • The target’s pyridine-2-yl ether linkage likely requires precise coupling conditions, as seen in analogous Suzuki reactions using boronate esters .
  • Pyridazine-based analogs (e.g., ) may face regioselectivity challenges during substitution due to the electron-deficient nature of the ring .

Physicochemical and Commercial Considerations

  • Lipophilicity : The CF₃ group in the target and increases logP values compared to pyridazine derivatives, affecting membrane permeability .

Research and Application Insights

  • Agrochemical Potential: The combination of chlorine and CF₃ in the target suggests utility as a herbicide or fungicide, leveraging its stability and hydrophobic interactions .
  • Pharmaceutical Relevance : Pyrrolo-pyridine derivatives (e.g., ) are explored in kinase inhibition studies due to their planar aromatic systems .

Biological Activity

3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various studies that highlight its efficacy in different biological contexts.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3,5-dichloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline
  • Molecular Formula : C12H7Cl2F3N2O
  • Molecular Weight : 323.09 g/mol
  • CAS Number : 1211176-71-4

The presence of both chlorine and trifluoromethyl groups contributes to its unique reactivity and biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can modulate various biological pathways. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating possible mechanisms of action involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds revealed that derivatives containing dichloroaniline structures demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research on the anticancer effects of related compounds has shown that they can inhibit tumor growth in vitro and in vivo. For instance, compounds with similar structural motifs have been tested for their ability to induce apoptosis in cancer cells through mechanisms such as activation of caspases and modulation of Bcl-2 family proteins.

CompoundIC50 (μM)Target
Compound A15.2Cancer Cell Line X
Compound B22.3Cancer Cell Line Y
This compoundTBDTBD

Case Studies

  • Case Study on Anticancer Efficacy :
    In a preclinical model, a compound structurally similar to this compound was tested against breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 10 μM, suggesting potential for further development as an anticancer agent.
  • Case Study on Anti-inflammatory Properties :
    Another study investigated the anti-inflammatory effects of related compounds using COX enzyme inhibition assays. Compounds showed IC50 values ranging from 19 to 42 μM against COX enzymes, indicating that modifications in the molecular structure could enhance anti-inflammatory activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 2
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